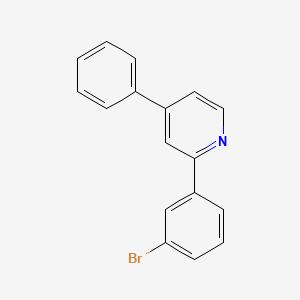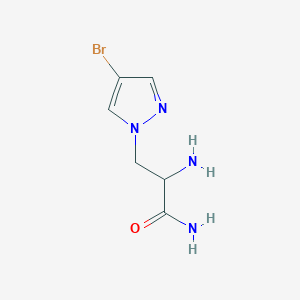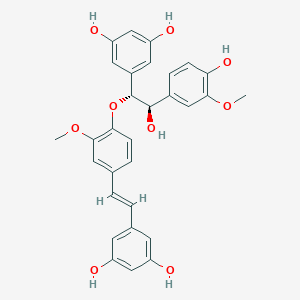
GnemontaninA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gnemontanin A is a naturally occurring stilbene dimer isolated from the caulis of Gnetum montanum Markgr. Stilbenoids, including Gnemontanin A, are a class of plant polyphenols characterized by their intricate structures and diverse biological activities . Gnemontanin A has attracted significant interest due to its unique chemical structure and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Gnemontanin A involves complex organic reactions. The compound is typically obtained through the polymerization of monomeric stilbenes. The synthetic route includes the formation of an 8-O-4’ bond between two stilbene units . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to facilitate the polymerization process.
Industrial Production Methods: Industrial production of Gnemontanin A is still in its nascent stages. The primary method involves the extraction and purification of the compound from the caulis of Gnetum montanum. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to ensure the purity and quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Gnemontanin A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert Gnemontanin A into its corresponding reduced forms.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different functional groups into the stilbene structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Gnemontanin A, each with distinct chemical and biological properties .
Aplicaciones Científicas De Investigación
Chemistry: The compound’s unique structure makes it a valuable subject for studying polymerization and other organic reactions.
Biology: Gnemontanin A exhibits significant biological activities, including antioxidant and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of Gnemontanin A involves its interaction with various molecular targets and pathways:
Antioxidant Activity: Gnemontanin A scavenges free radicals and reduces oxidative stress by donating electrons to reactive oxygen species (ROS).
Anti-inflammatory Effects: The compound inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Molecular Targets: Gnemontanin A targets specific enzymes and receptors involved in oxidative stress and inflammation pathways.
Comparación Con Compuestos Similares
Gnemontanin A is part of a family of stilbene dimers, including:
Gnemontanin B, C, D, E, F, and G: These compounds share similar structures but differ in their polymerization modes and biological activities.
Gnetuhainin P and I: These are other stilbene dimers isolated from Gnetum montanum with distinct structural features.
Uniqueness: Gnemontanin A stands out due to its specific 8-O-4’ polymerization mode, which imparts unique chemical and biological properties. Its potential therapeutic applications and stability make it a compound of significant interest in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C30H28O9 |
|---|---|
Peso molecular |
532.5 g/mol |
Nombre IUPAC |
5-[(E)-2-[4-[(1R,2R)-1-(3,5-dihydroxyphenyl)-2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)ethoxy]-3-methoxyphenyl]ethenyl]benzene-1,3-diol |
InChI |
InChI=1S/C30H28O9/c1-37-27-14-19(6-7-25(27)35)29(36)30(20-12-23(33)16-24(34)13-20)39-26-8-5-17(11-28(26)38-2)3-4-18-9-21(31)15-22(32)10-18/h3-16,29-36H,1-2H3/b4-3+/t29-,30-/m1/s1 |
Clave InChI |
TZHQHJNJBSIEPZ-FHLBMGARSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)/C=C/C2=CC(=CC(=C2)O)O)O[C@H](C3=CC(=CC(=C3)O)O)[C@@H](C4=CC(=C(C=C4)O)OC)O |
SMILES canónico |
COC1=C(C=CC(=C1)C=CC2=CC(=CC(=C2)O)O)OC(C3=CC(=CC(=C3)O)O)C(C4=CC(=C(C=C4)O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


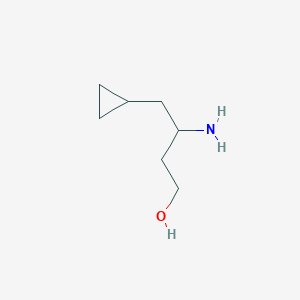

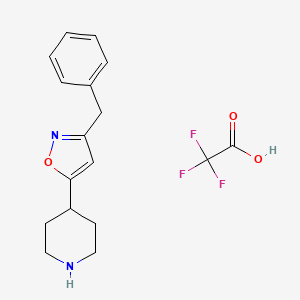
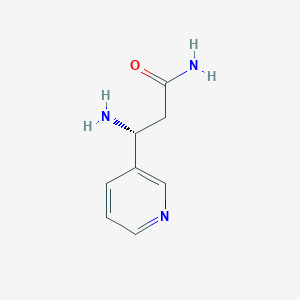
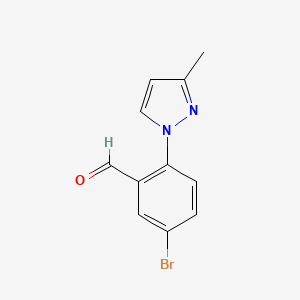
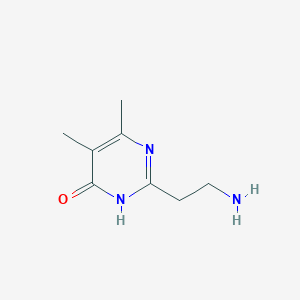
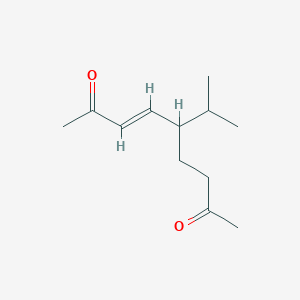
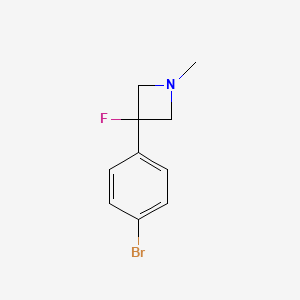
![3-Iodo-4-[(oxolan-3-yl)methoxy]oxolane](/img/structure/B13074706.png)
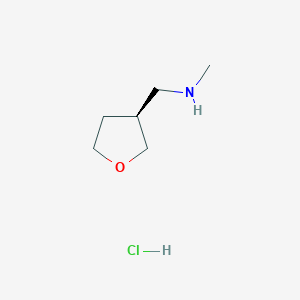
![tert-butyl (4aR,9bS)-8-chloro-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate](/img/structure/B13074713.png)

